3-Nitrophenyl trifluoromethanesulfonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-nitrophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO5S/c8-7(9,10)17(14,15)16-6-3-1-2-5(4-6)11(12)13/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZILBMIMCHLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Chemical Synthesis of 3 Nitrophenyl Trifluoromethanesulfonate
Direct Triflation of 3-Nitrophenol (B1666305)
The most common and direct route to 3-Nitrophenyl trifluoromethanesulfonate (B1224126) is the reaction of 3-nitrophenol with a suitable triflating agent. This electrophilic substitution reaction targets the oxygen atom of the phenol's hydroxyl group.
Strategic Considerations for Reagent Selection and Reaction Conditions
The successful synthesis of aryl triflates, including 3-nitrophenyl trifluoromethanesulfonate, hinges on the appropriate choice of the triflating agent and the reaction environment. The electron-withdrawing nature of the nitro group in 3-nitrophenol decreases the nucleophilicity of the phenolic oxygen, which influences the choice of reagents and conditions.
Triflating Agents:
Trifluoromethanesulfonic Anhydride (B1165640) (Tf₂O): This is a highly reactive and commonly used reagent for the synthesis of triflates. nih.govgoogle.com It readily reacts with phenols in the presence of a base. Given its high reactivity, reactions are often conducted at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. nih.gov
N-Phenylbis(trifluoromethanesulfonimide) (PhNTf₂): This reagent is a stable, crystalline solid that serves as a milder alternative to triflic anhydride. researchgate.netchemrxiv.org It is often preferred for substrates that may be sensitive to the harsh conditions associated with Tf₂O. The reaction with PhNTf₂ may require slightly elevated temperatures or longer reaction times compared to Tf₂O.
Bases and Solvents: A base is essential to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide ion, which then reacts with the triflating agent.
Pyridine: A common and effective base for this transformation. It also serves as a solvent in some cases, though co-solvents are often used. nih.gov
Triethylamine (TEA) and Diisopropylethylamine (DIPEA): These are other common non-nucleophilic bases used to scavenge the triflic acid byproduct formed during the reaction. chemrxiv.orgnih.gov
Solvents: Dichloromethane (CH₂Cl₂) is a frequently used solvent due to its inertness and ability to dissolve the reactants. nih.gov Other aprotic solvents like acetonitrile (B52724) can also be employed. chemrxiv.orgnih.gov
A typical laboratory procedure involves dissolving 3-nitrophenol in an inert solvent like dichloromethane, cooling the solution, and then adding a base such as pyridine, followed by the slow addition of the triflating agent like trifluoromethanesulfonic anhydride. nih.gov
| Reagent Type | Examples | Key Considerations |
|---|---|---|
| Triflating Agent | Trifluoromethanesulfonic Anhydride (Tf₂O) | Highly reactive, requires low temperatures. |
| Triflating Agent | N-Phenylbis(trifluoromethanesulfonimide) (PhNTf₂) | Milder, stable solid, may require longer reaction times. |
| Base | Pyridine | Acts as base and can be a solvent component. nih.gov |
| Base | Triethylamine (TEA), DIPEA | Non-nucleophilic acid scavengers. chemrxiv.orgnih.gov |
| Solvent | Dichloromethane (CH₂Cl₂) | Inert and good solubility for reactants. nih.gov |
Optimizations for Scalability and Purity in Laboratory Synthesis
For laboratory synthesis, particularly on a larger scale, optimization of the reaction is crucial for maximizing yield and ensuring product purity. Key areas for optimization include managing reaction exotherms, simplifying workup procedures, and effective purification.
Temperature Control: The reaction with triflic anhydride is exothermic. Maintaining a low temperature (e.g., 0 °C to ambient temperature) during the addition of the reagent is critical to prevent the formation of undesired byproducts. nih.gov
Aqueous Workup: After the reaction is complete, a standard workup involves washing the reaction mixture with dilute acid (to remove the base), water, and brine. This is followed by drying the organic layer over an anhydrous salt like sodium sulfate.
Purification: While some aryl triflates can be obtained in high purity after a simple workup, column chromatography is often employed for final purification. nih.gov For large-scale preparations, crystallization can be a more efficient purification method.
Continuous Flow Synthesis: For industrial applications and large-scale laboratory work, continuous flow microreactor technology offers advantages in terms of safety, efficiency, and scalability by providing superior control over reaction parameters like temperature and mixing. orgsyn.org
Comparative Analysis with Other Aryl Triflate Synthetic Routes
While direct triflation of phenols is the most straightforward method, other routes to aryl triflates exist, and a comparative analysis highlights the advantages of the direct approach for substrates like 3-nitrophenol.
A notable alternative method involves the use of triflyl fluoride (B91410) gas (CF₃SO₂F) generated ex situ. chemrxiv.orgnih.gov This method has been shown to produce high yields for a variety of phenols, including electron-deficient ones. nih.govsci-hub.se One of the key advantages of this newer method is its potential for high chemoselectivity; for instance, in the presence of water, phenols can be selectively triflated over amines. nih.govsci-hub.se
Below is a comparative table summarizing various synthetic routes for aryl triflates, which are applicable to the synthesis of this compound.
| Method | Typical Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Direct Triflation with Tf₂O | Phenol, Tf₂O, Pyridine/TEA | High reactivity, fast reaction times. nih.gov | Requires careful temperature control, moisture sensitive. nih.gov |
| Direct Triflation with PhNTf₂ | Phenol, PhNTf₂, Base | Stable, solid reagent, milder conditions. researchgate.netchemrxiv.org | Slower reaction rates, may require heating. |
| SuFEx with CF₃SO₂F Gas | Phenol, ex situ generated CF₃SO₂F, Base | High yields, high chemoselectivity, often no chromatography needed. nih.govsci-hub.se | Requires specialized two-chamber reactor setup for gas generation. chemrxiv.orgnih.gov |
For the synthesis of this compound, the direct triflation method using triflic anhydride or N-phenylbis(trifluoromethanesulfonimide) remains the most practical and widely documented approach in standard laboratory settings. The choice between the two often depends on the scale of the reaction and the sensitivity of other functional groups that might be present in more complex substrates.
Elucidation of Oxidative Addition Mechanisms to Transition Metal Centers
Oxidative addition is a critical step in many catalytic cycles, involving the insertion of a metal center into a substrate bond, which increases the metal's oxidation state and coordination number. wikipedia.org Aryl trifluoromethanesulfonates, including the 3-nitro derivative, are important substrates for these reactions, particularly in palladium-catalyzed cross-coupling.
Kinetic studies on the oxidative addition of aryl trifluoromethanesulfonates to palladium(0) complexes have revealed a complex mechanism dependent on substrate and ligand concentrations. Research on systems like phenyl triflate with Pd(BINAP)₂ has established a general mechanistic framework that is applicable to substituted analogues like this compound. berkeley.eduacs.org
The reaction kinetics typically exhibit a variable order with respect to the aryl triflate. acs.org
At low concentrations of the aryl triflate, the reaction is first-order in the aryl triflate. berkeley.eduacs.org
At high concentrations , the reaction becomes zero-order in the aryl triflate. berkeley.eduacs.org
This observation suggests that at high substrate concentrations, the rate-determining step is the dissociation of a ligand from the palladium complex to generate a more reactive, coordinatively unsaturated species, rather than the oxidative addition event itself. berkeley.eduacs.org Furthermore, the rate of oxidative addition is inversely first-order in the concentration of added phosphine (B1218219) ligand, confirming that ligand dissociation from the Pd(0) center is a prerequisite for the reaction. berkeley.eduacs.org
The general mechanism can be summarized as follows, where L represents a phosphine ligand (e.g., BINAP):
Ligand Dissociation (Rate-limiting at high [ArOTf]): PdL₂ ⇌ PdL + L
Oxidative Addition: PdL + ArOTf → [L-Pd(Ar)(OTf)]
| Condition | Order in Aryl Triflate | Order in Ligand | Rate-Determining Step |
|---|---|---|---|
| Low Aryl Triflate Concentration | First-Order | Inverse First-Order | Oxidative Addition |
| High Aryl Triflate Concentration | Zero-Order | Inverse First-Order | Ligand Dissociation |
The structure of the ancillary ligands on the metal center profoundly impacts the rate and efficiency of oxidative addition. The primary role of the ligand is to modulate the electronic properties and steric environment of the palladium center. rsc.org
For phosphine ligands, two key properties are crucial:
Electron-donating ability: Electron-rich phosphines increase the electron density on the palladium center, making it more nucleophilic and thus more reactive towards oxidative addition. rsc.org
Steric bulk: Bulky ligands promote the dissociation of one ligand to form the highly reactive, low-coordinate Pd(0) species necessary for the reaction to proceed. However, excessive bulk can also hinder the approach of the aryl triflate. rsc.org
Computational studies on various phosphine ligands have shown that bulky and electron-rich ligands, such as P(tBu)₃ (tri-tert-butylphosphine) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are particularly effective at facilitating the formation of the catalytically active species. rsc.org This is because they lower the energy barrier for ligand dissociation, which is often the rate-limiting step. rsc.org In contrast, less bulky or less electron-donating ligands like PPh₃ (triphenylphosphine) may lead to the catalyst being trapped in less reactive, higher-coordinate states. rsc.org
Investigations into Chemoselectivity in Bond Activation
Aromatic molecules with multiple potential reaction sites, such as nitrophenyl triflates containing other leaving groups, are excellent probes for studying the chemoselectivity of bond activation in catalytic reactions.
In molecules containing both a triflate group and a halide (e.g., bromo-nitrophenyl triflates), palladium catalysts often exhibit high chemoselectivity. The preferential activation typically follows the order of bond weakness: C-I > C-OTf > C-Br > C-Cl. However, this order can be influenced by ligands and reaction conditions. In the context of Stille coupling reactions involving bromo-nitrophenyl triflates, the oxidative addition of palladium(0) generally occurs selectively at the carbon-triflate (C-OTf) bond over the carbon-bromide (C-Br) bond. This selectivity highlights the high reactivity of the C-OTf bond towards Pd(0) insertion compared to the more traditionally used C-Br bond under these conditions.
The electronic nature of substituents on the aryl ring significantly influences the rate and mechanism of oxidative addition. The 3-nitrophenyl group contains a powerful electron-withdrawing nitro group (-NO₂). Electron-withdrawing groups decrease the electron density of the aromatic ring and lower the energy of its lowest unoccupied molecular orbital (LUMO). chemrxiv.org
This electronic perturbation has two major consequences:
It makes the carbon atom of the C-OTf bond more electrophilic, facilitating nucleophilic attack by the electron-rich Pd(0) center.
It can alter the mechanism of oxidative addition. While substrates with electron-donating groups may favor a three-centered insertion pathway, those with strong electron-withdrawing groups can proceed via a nucleophilic displacement (SₙAr-type) mechanism. chemrxiv.org
The nitro group's position also matters. While ortho and para substituents have a strong resonance effect, a meta-substituent like that in this compound exerts its influence primarily through an inductive effect, withdrawing electron density from the ring and activating the C-OTf bond towards the palladium center.
Role of Trifluoromethanesulfonate as a Leaving Group in Nucleophilic Substitution Processes
Beyond organometallic catalysis, aryl triflates are substrates for nucleophilic aromatic substitution (SₙAr) reactions. The efficiency of these reactions is heavily dependent on the nature of the leaving group. wikipedia.org
The trifluoromethanesulfonate (triflate, OTf) anion is an exceptionally good leaving group. wikipedia.org Its stability stems from two key features:
Resonance Delocalization: The negative charge is delocalized over three oxygen atoms. wikipedia.org
Inductive Effect: The potent electron-withdrawing trifluoromethyl (-CF₃) group further stabilizes the resulting anion. wikipedia.org
Conclusion
3-Nitrophenyl trifluoromethanesulfonate (B1224126) stands as a testament to the power of substituent effects in tuning the reactivity of aromatic compounds. The synergistic combination of a meta-positioned, electron-withdrawing nitro group and a highly efficient triflate leaving group makes it a potent electrophile in a range of important synthetic transformations. Its utility in palladium-catalyzed cross-coupling reactions and its potential for nucleophilic aromatic substitution underscore its value as a versatile building block in the synthesis of complex organic molecules. As the demand for sophisticated molecular architectures continues to grow across various scientific disciplines, the strategic application of reagents like 3-Nitrophenyl trifluoromethanesulfonate will undoubtedly remain a key element in the synthetic chemist's toolkit.
Applications of 3 Nitrophenyl Trifluoromethanesulfonate in Advanced Organic Synthesis
Catalytic Cross-Coupling Transformations for Carbon-Carbon Bond Formation
The triflate group is an excellent leaving group, often considered a "pseudohalide," making aryl triflates highly effective substrates in a multitude of palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.
The Stille reaction, a palladium-catalyzed cross-coupling of an organotin compound with an organic electrophile, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.orgsynarchive.com Aryl triflates, including nitrophenyl trifluoromethanesulfonates, serve as effective electrophilic partners in this transformation due to the high reactivity of the triflate leaving group. researchgate.netlookchem.com
The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition of the aryl triflate to a palladium(0) complex, transmetalation of the organic group from the organostannane to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org
A notable application is the synthesis of 4-methoxy-4'-nitrobiphenyl, where 4-nitrophenyl trifluoromethanesulfonate (B1224126) is coupled with tributyl(4-methoxyphenyl)stannane. researchgate.net This reaction highlights the utility of nitrophenyl triflates in constructing biaryl systems. While this example uses the 4-nitro isomer, the principles are directly applicable to 3-nitrophenyl trifluoromethanesulfonate. The reaction conditions for Stille couplings are generally mild and tolerate a wide variety of functional groups, making this a versatile method for creating complex molecules. synarchive.com
| Aryl Triflate | Organostannane | Product | Reference |
|---|---|---|---|
| 4-Nitrophenyl trifluoromethanesulfonate | Tributyl(4-methoxyphenyl)stannane | 4-Methoxy-4'-nitrobiphenyl | researchgate.net |
| 2-Bromo-6-nitrophenyl trifluoromethanesulfonate | (Ethenyl)tributyltin | 2-Ethenyl-3-nitrophenyl trifluoromethanesulfonate | researchgate.net |
Aryl triflates are widely employed in the synthesis of biaryls and vinyl-substituted arenes through various cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a particularly prominent method for biaryl synthesis. wikipedia.org The reaction is valued for its mild conditions, the commercial availability of a wide range of boronic acids, and the generally low toxicity of the boron-containing byproducts. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl triflate to a palladium(0) catalyst, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and subsequent reductive elimination. wikipedia.org
The reactivity of aryl triflates in Suzuki couplings makes this compound a suitable substrate for the synthesis of various 3-nitro-substituted biaryls. These structures are important intermediates in the synthesis of pharmaceuticals and other functional materials.
In addition to biaryls, vinyl-substituted arenes can be synthesized using aryl triflates. The Stille coupling, as mentioned previously, can be used to introduce a vinyl group. For example, the reaction of 2-bromo-6-nitrophenyl trifluoromethanesulfonate with (ethenyl)tributyltin yields 2-ethenyl-3-nitrophenyl trifluoromethanesulfonate, demonstrating the formation of a vinyl-substituted arene from a nitrophenyl triflate substrate. researchgate.net This highlights the potential of this compound to undergo similar vinylation reactions.
Beyond the Stille and Suzuki reactions, the reactivity of aryl triflates extends to other significant cross-coupling methodologies, suggesting a broad scope of potential applications for this compound.
The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the arylation of olefins. The mechanism involves the oxidative addition of the aryl triflate to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product. libretexts.org Given the established reactivity of aryl triflates in Heck reactions, this compound is expected to be a viable substrate for the synthesis of 3-nitrostyrene (B1585535) derivatives.
The Sonogashira coupling is another cornerstone of cross-coupling chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.org Aryl triflates are known to be effective electrophiles in this reaction. wikipedia.org Therefore, this compound can be utilized to synthesize 3-nitrophenyl-substituted alkynes, which are valuable building blocks in organic synthesis.
| Reaction | Coupling Partner | Potential Product Class |
|---|---|---|
| Heck Reaction | Alkene | 3-Nitrostyrene derivatives |
| Sonogashira Coupling | Terminal Alkyne | 3-Nitrophenyl-substituted alkynes |
| Suzuki-Miyaura Coupling | Organoboron compound | 3-Nitro-substituted biaryls |
Employment as a Perfluoroalkanesulfonyl Transfer Reagent in Derivatization
Aryl triflates bearing electron-withdrawing groups, such as a nitro group, can act as effective perfluoroalkanesulfonyl transfer agents. In this capacity, they are used to introduce the trifluoromethanesulfonyl (triflyl) group onto other molecules, a process known as triflation. The triflyl group is an excellent leaving group, and its introduction can activate a molecule for subsequent nucleophilic substitution or elimination reactions.
While direct studies on this compound as a triflating agent are not extensively documented, its isomer, 4-nitrophenyl trifluoromethanesulfonate, is known to be an effective reagent for the triflation of phenols. The electron-withdrawing nitro group enhances the electrophilicity of the sulfur atom in the triflate group, facilitating its transfer to a nucleophile. This suggests that this compound would exhibit similar reactivity, serving as a useful reagent for the derivatization of alcohols and phenols. The general process involves the reaction of the alcohol or phenol (B47542) with the nitrophenyl triflate in the presence of a base.
Precursor in the Synthesis of Hypervalent Iodine Compounds, such as Diaryliodonium Trifluoromethanesulfonates
Diaryliodonium salts are hypervalent iodine compounds that have gained prominence as powerful arylating agents in organic synthesis. nih.gov They offer an alternative to transition metal-catalyzed arylations and can be used to form carbon-carbon and carbon-heteroatom bonds under mild conditions. A common and efficient method for the synthesis of diaryliodonium triflates involves the reaction of an aryl iodide with an arene in the presence of an oxidant and trifluoromethanesulfonic acid. acs.orgdiva-portal.orgrsc.org
In a specific application, this compound can be envisioned as a precursor in a two-step synthesis of a diaryliodonium salt. More directly, the 3-nitrophenyl group can be incorporated into a diaryliodonium salt. For instance, mesityl(3-nitrophenyl)iodonium trifluoromethanesulfonate has been synthesized, demonstrating the direct involvement of a 3-nitrophenyl precursor in the formation of these hypervalent iodine reagents. acs.org The synthesis of such unsymmetrical diaryliodonium salts is of particular interest as it allows for the selective transfer of one aryl group over the other in subsequent reactions. nih.gov
| Compound Name | Molecular Formula | Reference |
|---|---|---|
| Mesityl(3-nitrophenyl)iodonium trifluoromethanesulfonate | C16H15F3INO5S | acs.org |
Contributions to the Synthesis of Diverse Heterocyclic Frameworks
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The 3-nitrophenyl motif is a constituent of many biologically active molecules. While direct use of this compound as a starting material in one-pot syntheses of complex heterocycles is not widely reported, its utility as a precursor for functionalized building blocks is significant.
Through the cross-coupling reactions discussed previously (Stille, Suzuki, Heck, Sonogashira), this compound can be converted into a wide array of derivatives, such as biaryls, styrenes, and alkynes, all bearing the 3-nitrophenyl group. These intermediates can then undergo subsequent cyclization reactions to form diverse heterocyclic frameworks.
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Nitrophenyl Trifluoromethanesulfonate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 3-Nitrophenyl trifluoromethanesulfonate (B1224126). Both ¹H and ¹³C NMR would provide critical information about the electronic environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The substitution pattern on the benzene (B151609) ring (nitro group at C3 and triflate group at C1) would lead to a complex splitting pattern. The proton ortho to the nitro group (H2) would likely be the most downfield-shifted aromatic proton due to the strong electron-withdrawing nature of the nitro group. The other protons (H4, H5, and H6) would resonate at slightly higher fields, with their exact chemical shifts and coupling constants (J-values) being diagnostic of their relative positions.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbon atom attached to the triflate group (C1) and the nitro group (C3) would show characteristic downfield shifts. The carbon of the trifluoromethyl group (-CF₃) would appear as a quartet due to coupling with the three fluorine atoms.
For illustrative purposes, the NMR data for a related compound, 4-(2-((Trifluoromethyl)sulfonyl)benzyl)benzonitrile , is presented below. researchgate.net This derivative showcases the typical chemical shifts observed for protons and carbons in a molecule containing both a nitrophenyl moiety and a trifluoromethylsulfonyl group.
Table 1: ¹H and ¹³C NMR Data for 4-(2-((Trifluoromethyl)sulfonyl)benzyl)benzonitrile in CDCl₃ researchgate.net
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | J-coupling (Hz) |
| ¹H | 8.20 | d | 7.9 |
| ¹H | 7.76 | d | 8.0 |
| ¹H | 7.65–7.56 | m | |
| ¹H | 7.36–7.29 | m | |
| ¹H | 4.56 | s | |
| ¹³C | 144.7 | ||
| ¹³C | 142.9 | ||
| ¹³C | 136.8 | ||
| ¹³C | 133.8 | ||
| ¹³C | 133.4 | ||
| ¹³C | 132.5 | ||
| ¹³C | 129.9 | ||
| ¹³C | 128.3 | ||
| ¹³C | 119.9 | q | 326.5 |
| ¹³C | 118.8 | ||
| ¹³C | 110.7 | ||
| ¹³C | 38.3 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 3-Nitrophenyl trifluoromethanesulfonate, the IR spectrum would be characterized by strong absorption bands corresponding to the nitro (-NO₂) and triflate (-OSO₂CF₃) groups.
Key expected absorption bands include:
Asymmetric and Symmetric -NO₂ Stretching: Strong bands typically appear in the regions of 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively.
S=O Stretching: The triflate group would exhibit strong absorptions for the asymmetric and symmetric stretching of the S=O bonds, generally found around 1420 cm⁻¹ and 1220 cm⁻¹, respectively.
C-F Stretching: The trifluoromethyl group will show very strong absorption bands in the 1300-1100 cm⁻¹ region.
Aromatic C-H and C=C Stretching: Weaker bands corresponding to aromatic C-H stretching would be observed above 3000 cm⁻¹, and characteristic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region.
The IR data for 1-(4-Nitrobenzyl)-2-((trifluoromethyl)sulfonyl)benzene provides a relevant comparison. researchgate.net
Table 2: Characteristic IR Absorption Bands for 1-(4-Nitrobenzyl)-2-((trifluoromethyl)sulfonyl)benzene researchgate.net
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 1591, 1517 | -NO₂ Asymmetric Stretching |
| 1348 | -NO₂ Symmetric Stretching |
| 1262, 1207 | S=O Stretching |
| 1101 | C-F Stretching |
| 2965 | Aromatic C-H Stretching |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. For this compound (C₇H₄F₃NO₅S), the expected exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ or other adducts.
The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus providing definitive confirmation of the molecular formula.
As a reference, the HRMS data for 1-(4-Nitrobenzyl)-2-((trifluoromethyl)sulfonyl)benzene is provided below. researchgate.net
Table 3: HRMS Data for 1-(4-Nitrobenzyl)-2-((trifluoromethyl)sulfonyl)benzene researchgate.net
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 346.0355 | 346.0356 |
Computational and Theoretical Insights into 3 Nitrophenyl Trifluoromethanesulfonate
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it a valuable tool for studying organic compounds like 3-nitrophenyl trifluoromethanesulfonate (B1224126). nist.gov DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. For 3-nitrophenyl trifluoromethanesulfonate, DFT studies would focus on how the potent electron-withdrawing effects of both the nitro (-NO₂) group and the trifluoromethanesulfonate (-OTf) group shape the electronic landscape of the phenyl ring.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. data.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions.
Table 1: Illustrative Frontier Orbital Energies for this compound (Note: These are representative values based on similar nitroaromatic compounds, as specific calculated data for this compound is not readily available in the cited literature.)
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -3.5 to -4.5 | Primarily localized on the nitrophenyl ring, indicating a strong electrophilic character. |
| HOMO | -7.0 to -8.0 | Delocalized over the phenyl ring and the oxygen of the triflate group. |
| Energy Gap (ΔE) | 3.0 to 4.0 | Suggests moderate kinetic stability and susceptibility to nucleophilic attack. |
Mapping of Molecular Electrostatic Potential (MEP) for Reactivity Predictions
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net It illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. uwa.edu.au
In this compound, the MEP map would be expected to show highly positive (blue) regions around the hydrogen atoms of the phenyl ring and the sulfur atom of the triflate group. The most negative (red) regions would be concentrated on the oxygen atoms of the nitro and triflate groups. This distribution highlights the electrophilic nature of the aromatic ring, which is deactivated towards electrophilic substitution but activated for nucleophilic aromatic substitution. The area around the nitro group's oxygen atoms would be the most likely site for interactions with electrophiles or hydrogen bond donors.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov A key feature of NBO analysis is its ability to quantify the stabilization energy (E⁽²⁾) associated with donor-acceptor interactions, which represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.
Table 2: Predicted Major NBO Donor-Acceptor Interactions in this compound (Note: This table presents expected interactions and their qualitative significance. Specific E⁽²⁾ values require dedicated calculations.)
| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) (Illustrative) | Interaction Type & Significance |
| LP (O) of -OTf | π* (C-C) of Ring | High | Resonance delocalization, stabilizing the triflate group's connection to the ring. |
| π (C-C) of Ring | π* (N-O) of -NO₂ | High | Intramolecular charge transfer from the ring to the nitro group, enhancing electrophilicity. |
| LP (O) of -NO₂ | σ* (C-N) | Moderate | Hyperconjugative interaction contributing to the stability of the C-N bond. |
Theoretical Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the theoretical modeling of reaction pathways, providing insights into the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of a reaction, which is a key factor in its rate.
For this compound, theoretical modeling could be used to explore its reactivity in nucleophilic substitution reactions, where the triflate group is an excellent leaving group. nih.gov Calculations could map the reaction pathway for the displacement of the triflate by a nucleophile, revealing whether the reaction proceeds through a concerted Sₙ2 mechanism or a stepwise mechanism involving a Meisenheimer complex, which is common in nucleophilic aromatic substitution. These models would provide the activation energies for different pathways, helping to predict the most favorable reaction conditions and the nature of the products.
Prediction of Spectroscopic Signatures and Conformational Preferences through Quantum Chemical Calculations
Quantum chemical calculations are highly effective in predicting various spectroscopic properties of molecules, such as infrared (IR), Raman, and UV-Vis spectra. nih.gov By calculating vibrational frequencies and electronic transition energies, these methods can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and bonding.
For this compound, DFT calculations could predict the characteristic vibrational frequencies associated with the nitro group (symmetric and asymmetric stretches), the S=O and C-F bonds of the triflate group, and the substituted phenyl ring. These predicted spectra can be compared with experimental data to confirm the molecule's structure. Furthermore, calculations can determine the relative energies of different conformers, which arise from the rotation around the C-O and O-S bonds, to identify the most stable three-dimensional structure of the molecule in the gas phase or in solution.
Elucidation of Structure-Reactivity and Structure-Property Relationships
A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity and physical properties. By systematically studying a series of related compounds, it is possible to understand how different structural modifications influence their behavior.
In the case of this compound, computational studies can elucidate the structure-reactivity relationships governed by the interplay of the nitro and triflate substituents. mit.edu The position of the nitro group (meta to the triflate) influences the electronic properties of the phenyl ring differently than if it were in the ortho or para position. DFT-based reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated to quantify the reactivity of the molecule. These studies can explain why this compound might exhibit different reactivity in, for example, palladium-catalyzed cross-coupling reactions compared to its isomers. By correlating calculated electronic properties with observed chemical behavior, a comprehensive understanding of its reactivity profile can be achieved.
Future Perspectives and Emerging Avenues in 3 Nitrophenyl Trifluoromethanesulfonate Research
Development of Sustainable and Green Synthetic Protocols
The principles of green chemistry are increasingly influencing the synthesis of key chemical intermediates, including aryl triflates like 3-Nitrophenyl trifluoromethanesulfonate (B1224126). jddhs.comresearchgate.netjddhs.com Future research will likely focus on minimizing the environmental impact of its production through several key strategies.
One promising direction is the use of alternative, greener solvents to replace traditional volatile organic compounds. jddhs.com Research into benign media such as water, bio-based solvents, or supercritical fluids could significantly reduce the environmental footprint of the synthesis process. researchgate.net Additionally, the development of solvent-free reaction conditions represents a significant goal in achieving more sustainable chemical manufacturing. jddhs.com
Another key area of development is the use of biocatalysis. jddhs.com Employing enzymes or whole microorganisms to catalyze the formation of 3-Nitrophenyl trifluoromethanesulfonate could offer high selectivity and eco-friendliness. jddhs.com Enzymatic reactions often proceed under mild conditions, reducing energy consumption and the need for hazardous reagents. jddhs.com
Furthermore, the implementation of energy-efficient techniques such as microwave-assisted synthesis is a growing trend. mdpi.com Microwave irradiation can lead to remarkably shorter reaction times, higher yields, and easier purification, all of which contribute to a more sustainable synthetic approach. mdpi.com The reduction in solvent volume associated with these methods further enhances their green credentials. mdpi.com
| Green Chemistry Approach | Potential Benefit for this compound Synthesis |
| Alternative Solvents | Reduction of volatile organic compound (VOC) emissions and hazardous waste. jddhs.com |
| Biocatalysis | High selectivity, reduced byproducts, and milder reaction conditions. jddhs.com |
| Microwave-Assisted Synthesis | Accelerated reaction rates, increased yields, and reduced energy consumption. mdpi.com |
| Solvent-Free Reactions | Minimal waste generation and simplification of purification processes. jddhs.com |
Innovation in Catalytic Applications and Multicomponent Reactions
This compound, as an activated aryl triflate, is a valuable substrate in a variety of catalytic reactions. Future research is expected to expand its utility, particularly in the realm of multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. mdpi.comrsc.org
Palladium-catalyzed MCRs are a significant area of focus, offering atom-economic and eco-friendly routes to diverse molecular scaffolds. rsc.org The development of novel palladium catalyst systems could enable the efficient incorporation of the 3-nitrophenyl moiety from this compound into complex molecules. This includes the potential for defluorinative multicomponent cascade reactions, which could provide access to novel difluoromethylated aromatic compounds. nih.gov
Copper(II) triflate has already demonstrated its efficacy as a catalyst in various MCRs, such as the Biginelli reaction for the synthesis of dihydropyrimidines. beilstein-journals.org This suggests the potential for developing new catalytic systems where metal triflates, or even the triflate group of the substrate itself, play a role in promoting multicomponent assemblies. Scandium triflate is another Lewis acid catalyst that has shown promise in promoting MCRs under solvent-free conditions, offering excellent product yields and environmentally friendly protocols. researchgate.net
The strategic design of MCRs involving this compound could lead to the rapid synthesis of libraries of compounds with potential applications in medicinal chemistry and materials science. mdpi.com
| Catalyst System | Potential Multicomponent Reaction Application |
| Palladium Catalysts | Diaryl sulfone synthesis, defluorinative coupling. nih.govnih.gov |
| Copper(II) Triflate | Biginelli reaction and other syntheses of nitrogen-containing heterocycles. beilstein-journals.org |
| Scandium(III) Triflate | Solvent-free synthesis of complex heterocyclic systems. researchgate.net |
Advanced in silico Design and Optimization of Chemical Transformations
Computational chemistry and in silico modeling are becoming indispensable tools for understanding and predicting chemical reactivity, and they are expected to play a crucial role in the future of this compound research. researchgate.netmdpi.com Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the electronic structure and reactivity of this compound. earthlinepublishers.com
In silico studies can be employed to:
Predict Reactivity: By calculating parameters such as molecular electrostatic potential (MEP), researchers can predict how this compound will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. researchgate.netmanipal.edu
Elucidate Reaction Mechanisms: Computational modeling can help to map out the energy profiles of reaction pathways, identify transition states, and understand the role of catalysts. This knowledge is crucial for optimizing reaction conditions and improving yields.
Design Novel Reactions: In silico screening can be used to identify promising new reaction partners and catalysts for this compound, accelerating the discovery of novel transformations. mdpi.com
Rational Ligand Design: For transition metal-catalyzed reactions, computational methods can aid in the design of ligands that enhance catalytic activity and selectivity.
The integration of these computational approaches with experimental work will enable a more rational and efficient exploration of the chemical space surrounding this compound, leading to the development of more effective and targeted synthetic methodologies. researchgate.netsemanticscholar.org
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energies, and mechanistic pathways. earthlinepublishers.com |
| Molecular Docking | Investigation of potential interactions with biological targets for medicinal chemistry applications. researchgate.netmanipal.edu |
| Molecular Dynamics (MD) Simulations | Understanding the dynamic behavior of reaction intermediates and catalyst-substrate complexes. researchgate.net |
Integration into Continuous Flow Chemistry and High-Throughput Methodologies
The transition from traditional batch processing to continuous flow chemistry and the adoption of high-throughput screening (HTS) are revolutionizing chemical synthesis and discovery. mdpi.combmglabtech.com These technologies are highly applicable to the synthesis and reactions of this compound.
Continuous Flow Chemistry offers several advantages for the synthesis of this compound and its derivatives, including:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which is particularly beneficial when dealing with potentially energetic intermediates, such as those that can be involved in nitration reactions. pharmtech.comnih.gov
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and purities. mdpi.com
Scalability: Processes developed in flow can often be scaled up more easily and safely than batch processes. pharmtech.com
Automation: Continuous flow systems can be automated for streamlined production and process optimization. mdpi.com
High-Throughput Screening (HTS) methodologies can be used to rapidly screen a large number of reaction conditions, catalysts, and substrates for reactions involving this compound. ewadirect.comnih.gov This is particularly valuable for:
Reaction Optimization: HTS allows for the rapid identification of optimal reaction parameters, such as temperature, solvent, and catalyst loading, leading to improved efficiency. researchgate.net
Discovery of New Reactions: By screening large libraries of compounds, HTS can accelerate the discovery of novel transformations and applications for this compound. bmglabtech.com
Drug Discovery: In a medicinal chemistry context, HTS can be used to screen for derivatives of this compound that exhibit desired biological activity. ufl.edu
The integration of in silico design, continuous flow synthesis, and high-throughput screening will create a powerful workflow for the rapid and efficient development of new synthetic methods and applications for this compound.
Q & A
Q. Q1. What are the recommended analytical techniques to confirm the purity and structure of 3-nitrophenyl trifluoromethanesulfonate after synthesis?
To verify structural integrity and purity, researchers should employ a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : and NMR can confirm the presence of the nitro group ( ppm for aromatic protons) and triflate group ( ppm for NMR).
- GC-MS/LC-MS : To detect impurities or byproducts, particularly unreacted starting materials or hydrolyzed derivatives.
- Elemental Analysis : Validate elemental composition (C, H, N, S).
- IR Spectroscopy : Identify characteristic stretches (e.g., S=O at , NO at ) .
Q. Q2. How can researchers mitigate hazards when handling this compound in the laboratory?
Safety protocols include:
- PPE : OSHA-compliant chemical goggles, nitrile gloves (inspected for integrity), and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile decomposition products (e.g., sulfur oxides, HF under thermal stress) .
- Waste Management : Segregate waste in labeled containers for professional disposal to prevent environmental contamination .
Q. Q3. What are the key stability considerations for storing this compound?
Store in a cool, dry environment () under inert gas (argon/nitrogen) to prevent hydrolysis. Avoid exposure to moisture or strong oxidizers, which may trigger exothermic decomposition. Stability tests via TGA/DSC can monitor thermal degradation thresholds .
Advanced Research Questions
Q. Q4. How can competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) be controlled during synthetic applications of this compound?
Methodological strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize the triflate leaving group, favoring nucleophilic substitution over hydrolysis.
- Temperature Control : Lower temperatures () suppress hydrolysis kinetics.
- Additives : Molecular sieves or desiccants (e.g., MgSO) minimize water content in reaction mixtures .
Q. Q5. What computational approaches are effective in predicting the reactivity of this compound in cross-coupling reactions?
- DFT Calculations : Model transition states and activation energies for reactions with nucleophiles (e.g., amines, alkoxides). Focus on electron-withdrawing effects of the nitro and triflate groups on aromatic ring electrophilicity.
- Molecular Dynamics : Simulate solvent effects on reaction pathways .
Q. Q6. How can discrepancies in reported reaction yields for this compound intermediates be resolved?
- Reproducibility Checks : Validate protocols (e.g., stoichiometry, drying methods for reagents).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., phenol derivatives from hydrolysis).
- Kinetic Profiling : Monitor reaction progress via in situ IR or NMR to optimize reaction times .
Q. Q7. What role does this compound play in designing photoactive materials or catalysts?
The nitro group’s electron-deficient nature enhances charge-transfer properties in:
Q. Q8. How can the hydrolytic stability of this compound be quantitatively assessed under varying pH conditions?
- Kinetic Studies : Use HPLC to measure residual substrate at timed intervals in buffered solutions (pH 1–13).
- Activation Energy Calculation : Apply Arrhenius plots to data from temperature-controlled hydrolysis experiments.
- Degradation Product Identification : GC-MS or NMR to detect trifluoromethanesulfonic acid release .
Q. Q9. What strategies optimize the scalability of this compound synthesis while maintaining yield?
- Batch Process Optimization : Scale reaction parameters (e.g., mixing efficiency, cooling rates) using design-of-experiment (DoE) frameworks.
- Catalyst Screening : Test Lewis acids (e.g., Zn(OTf)) to accelerate triflate formation from phenol precursors.
- Workflow Automation : Implement flow chemistry for precise control of reaction conditions .
Q. Q10. How does the electronic nature of this compound influence its reactivity in Suzuki-Miyaura couplings?
The nitro group enhances electrophilicity at the para position, facilitating oxidative addition with Pd(0) catalysts. Compare Hammett substituent constants () to predict coupling efficiency with aryl boronic acids. Characterize catalytic intermediates via XPS or EXAFS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
